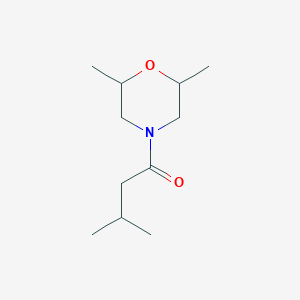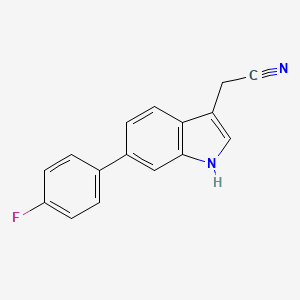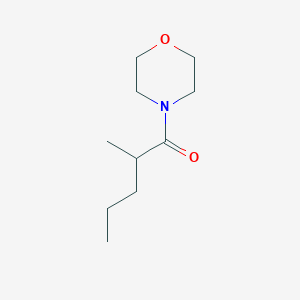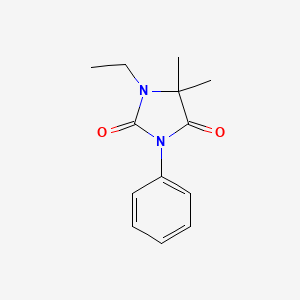
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is a potent stimulant that has been found to have similar effects to other cathinones such as Methylone, Ethylone, and Butylone.
作用機序
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in an increase in their concentration in the synaptic cleft. This compound also acts as a serotonin receptor agonist, which contributes to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also causes an increase in energy, euphoria, and sociability. This compound has been found to have a high potential for abuse and addiction, and its use has been associated with adverse effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has several advantages and limitations for lab experiments. Its psychoactive effects make it a useful tool for investigating the central nervous system, cardiovascular system, and respiratory system. However, its potential for abuse and addiction makes it difficult to use in long-term studies. Additionally, the synthesis of this compound is not a straightforward process and requires specialized equipment and knowledge.
将来の方向性
There are several future directions for the study of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one. One area of research is the investigation of its potential as a treatment for depression and anxiety. Another area of research is the investigation of its effects on the cardiovascular system and respiratory system. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new cathinones with unique properties. Further research is needed to fully understand the effects of this compound on the body and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This compound has been studied extensively in the scientific community and has been found to have a range of biochemical and physiological effects on the body. Its use has been associated with adverse effects such as anxiety, paranoia, and psychosis, and its potential for abuse and addiction makes it difficult to use in long-term studies. Further research is needed to fully understand the effects of this compound on the body and its potential as a therapeutic agent.
合成法
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one involves the reaction of 2,6-dimethylmorpholine with 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out under controlled conditions and requires expertise in organic chemistry. The synthesis of this compound is not a straightforward process and requires specialized equipment and knowledge.
科学的研究の応用
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has been studied extensively in the scientific community due to its psychoactive effects. It has been found to have similar effects to other cathinones such as Methylone, Ethylone, and Butylone. This compound has been used in research studies to investigate its effects on the central nervous system, cardiovascular system, and respiratory system. It has also been used in studies to investigate its potential as a treatment for depression and anxiety.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)5-11(13)12-6-9(3)14-10(4)7-12/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZIDFNNXBAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)


![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)
![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)